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molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No. B592257
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987251B2

Procedure details

To a 0° C. mixture of KOtBu (5.90 g, 52.6 mmol) in 95 mL ether was added methyltriphenylphosphonium bromide (18.8 g, 52.6 mmol). The reaction mixture was warmed to ambient temperature and stirred 1.5 hours. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (4.50 g, 26.3 mmol) in 10 mL ether was added. The reaction mixture was heated to reflux for 2 hours, then cooled to ambient temperature. Solids were removed by vacuum filtration through compressed Celite and rinsed with ether, and the filtrate was concentrated. The resulting residue was suspended in 1:1 hexanes:ethyl acetate, and the solids were removed by vacuum filtration through GF/F paper and rinsed with 1:1 hexanes:ethyl acetate. The filtrate was concentrated, and the resulting oil was purified on silica gel (5-20% ethyl acetate in hexanes gradient) to give the desired product (3.50 g, 78.7% yield) as a clear colorless oil.
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Three
Yield
78.7%

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].O=[C:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1>CCOCC.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]=[C:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
95 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
18.8 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
Solids were removed by vacuum filtration
WASH
Type
WASH
Details
rinsed with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
ethyl acetate, and the solids were removed by vacuum filtration through GF/F paper
WASH
Type
WASH
Details
rinsed with 1:1 hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified on silica gel (5-20% ethyl acetate in hexanes gradient)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C=C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 78.7%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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